[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid
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Overview
Description
[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid: is an organic compound that features a piperidine ring, a sulfonyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a sulfonyl group. This can be achieved through sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Phenoxyacetic Acid Moiety: The phenoxyacetic acid moiety is introduced through nucleophilic substitution reactions. This step often involves the use of phenol derivatives and acetic acid derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the methyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and thiols.
Substitution: Various substituted phenoxyacetic acids can be formed.
Scientific Research Applications
[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxyacetic acid moiety may interact with enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid: can be compared with other compounds that have similar structural features:
[4-(Piperidin-1-ylsulfonyl)phenoxy]acetic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
[2-Methyl-4-(morpholin-1-ylsulfonyl)phenoxy]acetic acid: Contains a morpholine ring instead of a piperidine ring, which can influence its chemical properties and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-11-9-12(5-6-13(11)20-10-14(16)17)21(18,19)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVTUTMMHIANFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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